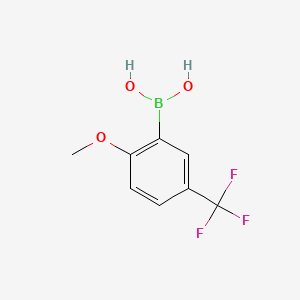

2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Overview

Description

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BF3O3 and its molecular weight is 219.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is recognized for its catalytic efficacy in organic synthesis. Wang, Lu, and Ishihara (2018) highlighted its role as a catalyst in the dehydrative amidation between carboxylic acids and amines, contributing to α-dipeptide synthesis. The ortho-substituent of boronic acid is crucial in this process, preventing the coordination of amines to the boron atom and thus accelerating the amidation (Wang, Lu, & Ishihara, 2018).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) explored the role of this compound in the formation of supramolecular assemblies. Their study focused on phenylboronic and 4-methoxyphenylboronic acids, revealing their capacity to form hydrogen bonds with hetero N-atoms and lead to structures like centrosymmetric cyclic C–H⋯O hydrogen bonding dimers (Pedireddi & Seethalekshmi, 2004).

Antimicrobial Activity

Adamczyk-Woźniak et al. (2020) synthesized 5-Trifluoromethyl-2-formyl phenylboronic acid and investigated its structural and antimicrobial properties. The study revealed that the presence of an electron-withdrawing substituent significantly increases the acidity, influencing the compound's reactivity and potential as an antimicrobial agent. The compound exhibited notable activity against bacteria like Escherichia coli and Bacillus cereus, suggesting its potential in developing new antibacterial agents (Adamczyk-Woźniak et al., 2020).

Pharmaceutical and Chemical Engineering Applications

Chu Liang-yin (2006) discussed the broad applications of phenylboronic acid and its derivatives, including this compound, in pharmaceutical and chemical engineering. The compounds' ability to form reversible complexes with polyol compounds like saccharides and glycoproteins enables their use in insulin delivery systems, tissue engineering, and sensor systems, marking their significance in diverse scientific and industrial domains (Chu Liang-yin, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to undergo functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, which are widely used in organic synthesis .

Result of Action

Boronic acids have been used in the preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents .

Action Environment

It is known that boronic acids are typically stored in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . In biochemical systems, this compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with diols and other nucleophilic groups present in biomolecules, leading to modulation of their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with specific enzymes can lead to alterations in metabolic flux and the regulation of key metabolic pathways . Additionally, its ability to form reversible covalent bonds with cellular proteins can impact protein function and stability, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to reactive environments or elevated temperatures can lead to degradation, which may impact its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation and metabolic processing .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response, beyond which the effects may become detrimental to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, its interaction with enzymes in the glycolytic pathway can alter the levels of metabolites and impact energy production in cells . Additionally, this compound can affect the balance of redox reactions by interacting with enzymes involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, where it can impact metabolic processes and energy production . The precise subcellular localization of this compound is critical for its biochemical and cellular effects.

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQUMRSSQYJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382207 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240139-82-6 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)